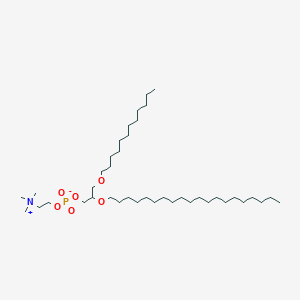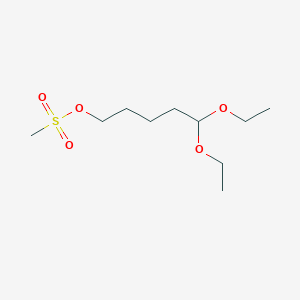
Methyl-2,3,5-Tri-O-acetyl-D-ribofuranosid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside involves multiple steps, starting from D-ribose. A notable method includes methylation of D-ribose to 1-O-methylribofuranoside, followed by benzoylation to 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranoside. Acetolysis using acetic acid, acetic anhydride, and sulfuric acid yields 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoside (Recondo & Rinderknecht, 1959). Another approach involves esterification, reduction, deprotection, and acetylation from D-ribose to achieve an overall yield of about 48% (Fang Hao, 2010).
Molecular Structure Analysis
Structural analysis of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside and related compounds is often achieved through spectroscopy and crystallography techniques. For instance, the structure of related compounds has been elucidated using 13C- and 1H-NMR spectroscopy, confirming configurations and conformational details essential for understanding the compound's chemical behavior (Welch et al., 1984).
Chemical Reactions and Properties
This compound's reactivity is influenced by its acetyl and methyl groups, making it a versatile intermediate for further chemical transformations. The acetylation of hydroxyl groups increases its reactivity towards nucleophilic substitution reactions, which is foundational in nucleoside analogue synthesis. For example, methyl 2,3-di-O-acetyl-5-bromo-5-deoxy-alpha,beta-D-xylofuranoside formation showcases acyloxy neighboring-group participation in chemical reactions (Hollenberg, Watanabe, & Fox, 1975).
Wissenschaftliche Forschungsanwendungen
Synthese von Metaboliten
“Methyl-2,3,5-Tri-O-acetyl-D-ribofuranosid” wird bei der Synthese von Metaboliten von 2′,3′,5′-Tri-O-acetyl-N6-(3-hydroxyphenyl)adenosin (WS070117) verwendet. Der Prozess umfasst Deacetylierungs-, Hydrolyse-, Cyclisierungs-, Sulfonierungs- und Glykosylierungsreaktionen . Diese synthetisierten Metaboliten sind nützlich als Materialstandards für die Stoffwechselforschung .
Quaternisierungsreaktion
Diese Verbindung wird in Quaternisierungsreaktionen mit ausgewählten aliphatischen und heterocyclischen aromatischen Aminen verwendet . Die Reaktion hilft, die Wirkung des Nukleophiltyps und der ausscheidenden Gruppe auf die Quaternisierungsreaktion zu bestimmen .
Biomedizinische Forschung
“this compound” wird im biomedizinischen Bereich häufig eingesetzt. Es zeigt bemerkenswerte Perspektiven für die Forschung gegen bestimmte Krankheiten, insbesondere solche, die den Nukleosidstoffwechsel betreffen .
Vorläufer in der Arzneimittelsynthese
Diese Verbindung wird als Vorläufer oder Zwischenprodukt bei der Synthese von Nukleosidanaloga und antiviralen Medikamenten verwendet .
Synthese von 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose
“this compound” wird bei der Synthese von 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose verwendet. Der Syntheseprozess umfasst Ketalisierung, Veresterung, Reduktion, Hydrolyse und Acetylierung .
Präklinische pharmakokinetische Studien
Die synthetisierten Metaboliten von “this compound” werden als Materialstandards für präklinische pharmakokinetische Studien verwendet .
Wirkmechanismus
Target of Action
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is a potent biomedicine that exhibits remarkable efficacy in targeting and suppressing viral pathogens . It primarily targets the replication machinery of these pathogens, thereby inhibiting their ability to multiply and spread .
Mode of Action
The compound interacts with the viral replication machinery, inhibiting its function and curtailing the ability of the virus to disseminate . This interaction results in a significant reduction in the spread of the virus within the host organism .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication . By inhibiting these pathways, it prevents the virus from multiplying and spreading, thereby limiting the infection . The downstream effects of this action include a reduction in viral load and a decrease in the severity of the infection .
Pharmacokinetics
This suggests that it may have good bioavailability, as these solvents are often associated with efficient absorption and distribution in the body .
Result of Action
The primary result of the action of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside is the suppression of viral pathogens . By inhibiting viral replication, the compound reduces the viral load within the host organism, leading to a decrease in the severity of the infection .
Action Environment
The action, efficacy, and stability of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside can be influenced by various environmental factorsFor instance, the compound is recommended to be stored at -20° C, suggesting that its stability may be affected by temperature .
Safety and Hazards
When handling “Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside”, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Biochemische Analyse
Cellular Effects
Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside has a profound impact on various types of cells and cellular processes. It exerts its effects by inhibiting viral replication and curtailing viral dissemination
Molecular Mechanism
The molecular mechanism of Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside involves its inhibitory action on viral replication. This inhibition subsequently curtails viral dissemination, making this compound a pivotal antiviral agent
Eigenschaften
IUPAC Name |
[(2R,3R,4R)-3,4-diacetyloxy-5-methoxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-6(13)17-5-9-10(18-7(2)14)11(19-8(3)15)12(16-4)20-9/h9-12H,5H2,1-4H3/t9-,10-,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSRQHXGPHZZNI-KBIHSYGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C(O1)OC)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459570 | |
| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52554-28-6 | |
| Record name | Methyl 2,3,5-Tri-O-acetyl-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)











![1-Methyl-6-Phenyl-1,3-Dihydro-2h-Imidazo[4,5-B]pyridin-2-One](/img/structure/B17688.png)
![(2E)-2-[1-(3-hydroxyfuran-2-yl)ethylidene]furan-3-one](/img/structure/B17691.png)